6-Hydroxypentadecanoic acid
Overview
Description
6-Hydroxypentadecanoic acid is a long-chain fatty acid with a hydroxyl group attached to the sixth carbon atom It is a derivative of pentadecanoic acid, which is a saturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxypentadecanoic acid can be synthesized through several methods. One common approach involves the condensation reaction of 1,12-dodecanolide with methylsulfinylcarbanion in dimethyl sulfoxide and tetrahydrofuran solution. The resulting product is then ethoxycarbonylmethylated and converted to this compound . Another method involves the use of 1,1,1,7-tetrachloroheptane and 1,1,1,9-tetrachlorononane as starting materials, which are converted to the corresponding ω-chloro carboxylic acids and subsequently to this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxypentadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl group, often using reagents like thionyl chloride or phosphorus tribromide to replace the hydroxyl group with a halogen.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction typically yields the corresponding alcohol or alkane.
Substitution: Substitution reactions can produce halogenated derivatives of this compound.
Scientific Research Applications
6-Hydroxypentadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on lipid metabolism and its use as a biomarker for certain diseases.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 6-Hydroxypentadecanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing processes such as β-oxidation and lipid synthesis. The hydroxyl group allows for specific interactions with proteins and other biomolecules, potentially affecting signaling pathways and cellular functions.
Comparison with Similar Compounds
15-Hydroxypentadecanoic acid: This compound has a hydroxyl group at the fifteenth carbon atom and shares similar chemical properties with 6-Hydroxypentadecanoic acid.
16-Hydroxyhexadecanoic acid: Another similar compound with a hydroxyl group at the sixteenth carbon atom.
Uniqueness: this compound is unique due to the position of its hydroxyl group, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
6-hydroxypentadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGBUBJRPOAOLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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